molecular formula C25H26ClFN2O3 B503576 3-CHLORO-N-({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(MORPHOLIN-4-YL)ANILINE

3-CHLORO-N-({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(MORPHOLIN-4-YL)ANILINE

Cat. No.: B503576
M. Wt: 456.9g/mol
InChI Key: VECYILYLBHVVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CHLORO-N-({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(MORPHOLIN-4-YL)ANILINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a chlorophenyl group, and a fluorobenzyl ether moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(MORPHOLIN-4-YL)ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of 3-chloro-4-morpholin-4-ylphenylamine with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(MORPHOLIN-4-YL)ANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-CHLORO-N-({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(MORPHOLIN-4-YL)ANILINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-CHLORO-N-({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(MORPHOLIN-4-YL)ANILINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its morpholine ring and fluorobenzyl ether moiety differentiate it from other similar compounds, making it a valuable molecule for targeted research and development .

Properties

Molecular Formula

C25H26ClFN2O3

Molecular Weight

456.9g/mol

IUPAC Name

3-chloro-N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-4-morpholin-4-ylaniline

InChI

InChI=1S/C25H26ClFN2O3/c1-30-24-8-4-6-18(25(24)32-17-19-5-2-3-7-22(19)27)16-28-20-9-10-23(21(26)15-20)29-11-13-31-14-12-29/h2-10,15,28H,11-14,16-17H2,1H3

InChI Key

VECYILYLBHVVOS-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC3=CC(=C(C=C3)N4CCOCC4)Cl

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC3=CC(=C(C=C3)N4CCOCC4)Cl

Origin of Product

United States

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